

Application Note: Analysis of Vescalagin using HPLC-DAD

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Compound of Interest

Compound Name:	Vescalagin
Cat. No.:	B1683822

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Introduction

Vescalagin, a C-glycosidic ellagitannin found in oak and chestnut wood, is of significant interest due to its potential biological activities, including antioxidant and anti-inflammatory properties.^[1] Accurate and reliable quantification of **Vescalagin** in various matrices is crucial for research and development. This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the analysis of **Vescalagin**. The method is based on the findings of Richard-Dazeur et al. (2023), which demonstrated superior recovery and reproducibility using an optimized water-based extraction protocol.^{[2][3][4]}

Method Overview

This method utilizes a reversed-phase HPLC system coupled with a DAD detector for the separation and quantification of **Vescalagin**. The protocol emphasizes an optimized sample preparation procedure using water as the extraction solvent, which has been shown to provide better recovery and less variability compared to methanol extraction for **Vescalagin**.^{[2][3][4]}

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this HPLC-DAD method for **Vescalagin** analysis, based on the validation data from Richard-Dazeur et al. (2023).^{[5][6]}

Table 1: HPLC-DAD Method Validation Parameters for **Vescalagin**

Parameter	Value	Reference
Limit of Detection (LOD)	0.04 µg/g of tannin	[5][6]
Limit of Quantification (LOQ)	1.04 µg/g of tannin	[5][6]
Linearity (r^2)	0.99	[6]
Recovery (with water extraction)	98.2% - 109.0%	[5][6]
Mean Recovery	102.5%	[5]

Table 2: Chromatographic Conditions

Parameter	Specification
HPLC System	Ultimate 3000, ThermoFisher-Scientific or equivalent
Column	C18 Luna (250 x 4.6 mm, 5 µm) with a C18 pre-column
Mobile Phase A	HPLC-grade water with 0.05% formic acid
Mobile Phase B	Acetonitrile
Gradient Elution	0-5 min: 0% B; 5-25 min: 5% B; 25-40 min: 30% B
Flow Rate	0.7 mL/min
Column Temperature	40 °C
Detection Wavelength	234 nm
Injection Volume	Not specified, typically 10-20 µL

Experimental Protocols

Sample Preparation (Water Extraction Method)

This protocol is adapted from Richard-Dazeur et al. (2023) and is recommended for the extraction of **Vescalagin** from solid matrices like chestnut tannins.[2][6]

- Sample Weighing: Accurately weigh a representative amount of the powdered sample (e.g., chestnut tannin extract).
- Extraction: Add a defined volume of ultra-pure water to the sample.
- Homogenization: Vortex the sample for 1 minute, followed by homogenization by rotation at 30 rpm for 30 minutes at room temperature.[6]
- Centrifugation: Centrifuge the mixture at 5500 x g for 10 minutes.[6]
- Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.[6]
- Dilution: Dilute the filtered extract with ultra-pure water to a concentration that falls within the calibration curve range. A dilution ratio of 1:2 or 1:4 may be appropriate.[6]
- Injection: The prepared sample is now ready for injection into the HPLC system.

HPLC-DAD Analysis

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (100% Mobile Phase A) until a stable baseline is achieved.
- Standard Preparation: Prepare a stock solution of **Vescalagin** standard in ultra-pure water. [6] From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
- Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.
- Sample Analysis: Inject the prepared samples.
- Data Analysis: Identify the **Vescalagin** peak in the sample chromatograms based on the retention time of the standard. Quantify the amount of **Vescalagin** in the samples using the

calibration curve. The UV-Vis spectrum of **Vescalagin** shows a prominent absorption band around 230 nm.[2]

Experimental Workflow Diagram



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Caption: Experimental workflow for **Vescalagin** analysis by HPLC-DAD.

Discussion

The presented HPLC-DAD method provides a reliable and validated approach for the quantification of **Vescalagin**. The choice of water as the extraction solvent is a key aspect of this protocol, leading to improved accuracy and precision.[2][3][4] The method's validation parameters, including a high correlation coefficient for linearity and good recovery rates, demonstrate its suitability for routine analysis in research and quality control settings. The detection wavelength of 234 nm is specific for **Vescalagin**, minimizing interference from other compounds.[5][6] For the analysis of complex matrices, such as plant extracts or food supplements, this method offers the necessary selectivity and sensitivity.[5][6]

Conclusion

This application note provides a comprehensive protocol for the analysis of **Vescalagin** using HPLC-DAD. By following the detailed experimental procedures and utilizing the specified chromatographic conditions, researchers can achieve accurate and reproducible quantification of this important ellagitannin. The provided quantitative data and workflow diagram serve as valuable resources for implementing this method in the laboratory.

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